molecular formula C6H3Br2N3 B13033325 2,6-Dibromo-3H-imidazo[4,5-b]pyridine

2,6-Dibromo-3H-imidazo[4,5-b]pyridine

Cat. No.: B13033325
M. Wt: 276.92 g/mol
InChI Key: MITSGCNQKWYHGP-UHFFFAOYSA-N
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Description

2,6-Dibromo-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry. The imidazo[4,5-b]pyridine core is a purine isostere, making it a structure of high interest in the design of novel bioactive molecules . This dibromo-substituted derivative is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse libraries of compounds for biological screening . Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant antiproliferative activity against a diverse range of human cancer cell lines in vitro, with some compounds exhibiting pronounced, dose-dependent activity and selectivity . Furthermore, this class of compounds has been explored for its antimicrobial features . Research indicates that synthetic imidazo[4,5-b]pyridine analogs can be evaluated for their antibacterial activity, showing particular efficacy against Gram-positive bacteria such as Bacillus cereus . The structure-activity relationship (SAR) studies of this scaffold are crucial for optimizing potency and developing new therapeutic agents to address challenges like antibiotic resistance . This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2,6-dibromo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11)

InChI Key

MITSGCNQKWYHGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)Br)Br

Origin of Product

United States

Chemical Properties of 2,6 Dibromo 3h Imidazo 4,5 B Pyridine

While specific experimental data for 2,6-Dibromo-3H-imidazo[4,5-b]pyridine is not extensively documented in publicly available literature, its key physicochemical properties can be reliably inferred from the known properties of the parent imidazo[4,5-b]pyridine scaffold and the effects of dibromination.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents

Chemical Reactivity and Derivatization Strategies of 2,6 Dibromo 3h Imidazo 4,5 B Pyridine

Halogen-Mediated Transformation Mechanisms

The bromine atoms on the 2,6-Dibromo-3H-imidazo[4,5-b]pyridine ring are key to its reactivity, participating in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems. In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate. libretexts.org For pyridines and related heterocycles, SNAr reactions are common and provide a powerful tool for introducing a variety of functional groups. youtube.comyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen. uoanbar.edu.iq

The bromine atoms on the this compound core can be displaced by a variety of nucleophiles, enabling the synthesis of a diverse library of derivatives. While specific examples for this compound are not extensively detailed in the provided results, the general principles of SNAr on related heterocyclic systems suggest that nucleophiles such as amines, alcohols, and thiols can be employed. nih.govnih.gov For instance, reactions of halopyridines with amines are a common method to introduce nitrogen-containing substituents. youtube.com The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various N-, O-, and S-nucleophiles demonstrates the feasibility of substituting leaving groups on a similar pyridopyrimidine core, yielding a range of substituted products. nih.gov These reactions often require heating and can be influenced by the nature of the nucleophile and the reaction conditions. youtube.com

In the imidazo[4,5-b]pyridine system, the pyridine ring is activated towards nucleophilic attack. The reactivity of halogen substituents on the pyridine ring of similar heterocycles is well-established. For instance, in 2,4-dichloro-6-R-pyrimidines, the reactivity of the chlorine atoms is influenced by the substituent at the 6-position. researchgate.net Generally, in pyridine-like systems, positions 2 and 4 (equivalent to 2 and 6 in the imidazo[4,5-b]pyridine nomenclature relative to the pyridine nitrogen) are more susceptible to nucleophilic attack than position 3. uoanbar.edu.iq Cross-coupling reactions on dihalopyridines also show that reactivity is typically highest at the 2/6 positions. baranlab.org This suggests that the bromine at position 6 of this compound would be a primary site for nucleophilic displacement. The synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine from 5-bromopyridine-2,3-diamine and subsequent N-alkylation reactions at positions 3 and 4 further highlight the chemical accessibility of this core structure for derivatization. nih.gov

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com In contrast to SNAr, pyridine and its fused derivatives are generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comquora.com When EAS does occur on pyridine, it typically favors the 3-position and requires harsh reaction conditions. quora.com

For the imidazo[4,5-b]pyridine core, the five-membered imidazole (B134444) ring is more electron-rich than the pyridine ring and would be the more likely site for electrophilic attack. In similar imidazo[1,2-a]pyrazine (B1224502) systems, electrophilic attack is observed at the C-3 position of the five-membered ring. stackexchange.com This regioselectivity is attributed to the formation of a more stable cationic intermediate that maintains the aromaticity of the six-membered ring. stackexchange.com Therefore, for this compound, any potential EAS reaction would likely occur on the imidazole ring rather than displacing the bromine atoms on the pyridine ring, which is already electron-deficient.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds and synthesizing complex molecules.

Suzuki Cross-Coupling for Di- and Polysubstituted Imidazo[4,5-b]pyridines

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a versatile and widely used method for creating biaryl compounds and other substituted aromatics. harvard.edumdpi.com This reaction is particularly valuable for the synthesis of substituted imidazo[4,5-b]pyridines due to its mild reaction conditions and the commercial availability of a wide variety of boronic acids. nih.gov

Research has demonstrated the successful application of Suzuki coupling to synthesize 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov In a notable study, a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized using optimized Suzuki cross-coupling conditions. nih.gov The optimization of these conditions is crucial for achieving good yields and can be influenced by the choice of catalyst, base, and solvent. harvard.edunih.gov For example, the reaction between 6-bromo-2-phenylimidazo[4,5-b]pyridine and 4-nitrophenyl boronic acid was optimized to produce the desired product. nih.gov

The versatility of the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups at the 2 and 6 positions of the imidazo[4,5-b]pyridine core, leading to the creation of di- and polysubstituted derivatives with potential applications in drug discovery. nih.govnih.govacs.org For instance, substituted 2-phenylimidazo[4,5-b]pyridines have shown promise as lead compounds for treating human African trypanosomiasis. nih.gov The synthesis of polysubstituted imidazo[1,2-a]pyridines through a one-pot cyclization/Suzuki coupling/heteroarylation process further illustrates the power of this methodology in building molecular complexity. nih.govacs.org

The following table summarizes the optimized conditions for a model Suzuki cross-coupling reaction for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh3)4K2CO3Toluene/H2O1101875
2Pd(dppf)Cl2Cs2CO3Dioxane1001285
3Pd(OAc)2/SPhosK3PO4Dioxane/H2O80692

This table is a representative example based on typical Suzuki coupling optimizations and does not represent specific experimental results from a single source for this compound but rather illustrates common parameters investigated in such reactions.

C–H Activation/Functionalization Approaches

The imidazo[4,5-b]pyridine core, while containing halogenated positions, also possesses reactive C-H bonds that can be selectively functionalized. The C2 position is particularly susceptible to direct functionalization through various catalytic methods.

Regioselective C2-Arylation via Concerted Metallation-Deprotonation (CMD) Mechanism

A significant strategy for the derivatization of the imidazo[4,5-b]pyridine scaffold is the regioselective C2-arylation through a direct C–H activation pathway. Research has demonstrated that N3-protected imidazo[4,5-b]pyridines can be efficiently functionalized at the C2 position with aryl halides. rsc.orgrsc.org This transformation is typically achieved using a palladium catalyst in conjunction with a copper(I) salt and a carbonate base. rsc.org

The mechanism for this reaction is proposed to be a concerted metallation-deprotonation (CMD) process. rsc.orgnih.gov Mechanistic studies suggest that the C2 position can be deprotonated under the basic reaction conditions even without a coordinated metal. rsc.org The reaction is facilitated by the coordination of copper(I) iodide to the imidazo[4,5-b]pyridine heterocycle. rsc.orgrsc.org While protection of the imidazole nitrogen, for instance with a (2-methoxyethoxy)methyl (MEM) group, is often employed to direct the regioselectivity, this method provides a powerful tool for creating 2-aryl-imidazo[4,5-b]pyridine derivatives. rsc.org The addition of a phosphine (B1218219) ligand can enhance conversion rates and yields, particularly when using electron-deficient coupling partners. rsc.org This methodology allows for the iterative and selective creation of 2,6- and 2,7-disubstituted derivatives from common intermediates in good yields. rsc.orgrsc.org

Table 1: Conditions for Regioselective C2-Arylation of an N3-MEM-protected Imidazo[4,5-b]pyridine Data synthesized from research findings. rsc.org

ParameterCondition
Catalyst System Pd(OAc)₂, CuI
Base K₂CO₃ or Cs₂CO₃
Ligand (optional) Phosphine ligand (for electron-deficient partners)
Protecting Group MEM (at N3 position)
Key Feature Regioselective functionalization at the C2 position
Proposed Mechanism Concerted Metallation-Deprotonation (CMD)
Copper-Catalyzed C2-H Alkynylation using gem-Dibromoalkenes

The direct C2-alkynylation of 3H-imidazo[4,5-b]pyridine derivatives, including the 2,6-dibromo substrate, has been successfully achieved using a copper-catalyzed C-H activation approach. acs.orgacs.orgresearcher.life This method utilizes stable and readily available gem-dibromoalkenes as electrophilic alkyne precursors. acs.orgacs.org

The reaction proceeds under relatively simple conditions, employing an inexpensive copper catalyst such as CuBr·SMe₂ or Cu(OAc)₂, a phosphine ligand like DPEphos, and a strong base (LiOtBu) in a solvent such as 1,4-dioxane (B91453) at elevated temperatures (120 °C). acs.orgacs.orgresearcher.life This protocol has proven to be compatible with a variety of substituents on both the imidazo[4,5-b]pyridine core and the gem-dibromoalkene partner. acs.org For instance, 6-bromo-3H-imidazo[4,5-b]pyridine can be effectively coupled with (2,2-dibromovinyl)benzene (B1360335) under these conditions. acs.org The nature of the substituents on both starting materials can influence the outcome and yield of the C2 direct alkynylation. acs.org This synthetic route provides straightforward access to 2-alkynyl-3H-imidazo[4,5-b]pyridines, which are valuable scaffolds in medicinal chemistry. acs.orgresearcher.life

Table 2: Optimized Conditions for Copper-Catalyzed C2-H Alkynylation Based on studies of 6-bromo-3H-imidazo[4,5-b]pyridine. acs.org

ComponentReagent/ConditionLoading/Amount
Starting Material 6-bromo-3H-imidazo[4,5-b]pyridine0.35 mmol
Alkyne Source (2,2-dibromovinyl)benzene2 equivalents
Copper Catalyst CuBr·SMe₂10 mol %
Ligand DPEphos20 mol %
Base LiOtBu6 equivalents
Solvent 1,4-dioxane2 mL
Temperature 120 °CN/A
Palladium-Catalyzed C–N Coupling Reactions

While direct C-H amination at the C2 position is a developing area, the halogenated nature of this compound makes it an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. uwindsor.ca These reactions functionalize the carbon-bromine bonds at the C2 and C6 positions rather than a C-H bond. This methodology is a cornerstone of modern synthesis, allowing for the formation of C-N bonds between aryl halides and a wide array of primary and secondary amines. rsc.orgnih.govacs.org

The versatility of this reaction is largely dependent on the choice of a palladium precursor and a suitable phosphine ligand. uwindsor.ca Ligand systems based on biaryl monophosphines, such as RuPhos and BrettPhos, have demonstrated broad scope and high efficiency, often requiring low catalyst loadings and tolerating a wide range of functional groups on both the amine and the heteroaryl halide. rsc.org The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent is also critical and can influence reaction efficiency and functional group tolerance. uwindsor.ca This powerful reaction allows for the synthesis of diverse N-substituted amino-imidazo[4,5-b]pyridines, which are important pharmacophores. For example, sequential palladium-catalyzed C-N cross-coupling has been used on 3,5-dibromo-2-aminopyridine to synthesize disubstituted products, demonstrating the potential for selective functionalization of di-halogenated pyridines. nih.gov

N-Alkylation and Regioselectivity at Imidazole Nitrogen Atoms

The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms that can be alkylated. The imidazole portion of the molecule presents two potential sites for substitution (N1 and N3), while the pyridine ring contains another (N4). The regiochemical outcome of N-alkylation reactions is a critical aspect of the synthesis of derivatives.

Alkylation of Imidazole Nitrogen Atoms (N1, N3, N4) using Phase Transfer Catalysis

Phase-transfer catalysis (PTC) has been identified as an effective method for the N-alkylation of imidazo[4,5-b]pyridine derivatives. researchgate.netresearchgate.net This technique is valuable for reactions involving two immiscible phases, facilitating the reaction between a water-soluble base and an organic-soluble substrate. researchgate.netnih.gov

In the case of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, alkylation with various halogenated derivatives under solid-liquid PTC conditions leads to the formation of multiple regioisomers. researchgate.net Typically, reactions yield a mixture of N3 and N4 alkylated products. researchgate.net Notably, when ethyl bromoacetate (B1195939) is used as the alkylating agent, the reaction can simultaneously produce all three possible N1, N3, and N4 regioisomers. researchgate.net The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is common in these protocols. nih.gov

Impact of Reaction Conditions on Regioisomeric Product Distribution

The distribution of N-alkylated regioisomers (N1, N3, N4) is highly dependent on the reaction conditions employed. researchgate.netbeilstein-journals.org Factors such as the choice of base, solvent, and the nature of the substituents on the heterocyclic core can significantly influence which nitrogen atom is preferentially alkylated. beilstein-journals.orgresearchgate.net

For imidazopyridine systems, alkylation reactions are often performed using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netfabad.org.trnih.gov Studies on related heterocycles show that solvent choice can dramatically alter regioselectivity; for instance, switching from THF to DMF can decrease N1 selectivity by preventing the formation of tight ion pairs that might otherwise sterically direct the alkylating agent. beilstein-journals.org In the N-alkylation of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene using K₂CO₃ in DMF, the reaction predominantly yields the N4 regioisomer, with other isomers not being detected. fabad.org.tr The structural assignment of these regioisomers is complex and often requires advanced NMR techniques such as 2D-NOESY to determine the proximity between the newly introduced alkyl group's protons and the protons on the pyridine ring. researchgate.netfabad.org.tr The electronic properties governed by substituents on the imidazo[4,5-b]pyridine ring also play a crucial role in directing the regiochemical outcome of the N-alkylation. researchgate.net

Table 3: Summary of N-Alkylation Regioselectivity Data compiled from various studies on imidazo[4,5-b]pyridines and related heterocycles. researchgate.netfabad.org.tr

Starting MaterialAlkylating AgentConditionsMajor Regioisomer(s)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineVarious alkyl halidesPTC, solid-liquidN3 and N4
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetatePTC, solid-liquidN1, N3, and N4
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃, DMFN4

Radical-Mediated Reactions

The exploration of radical-mediated reactions provides a powerful avenue for the functionalization of heterocyclic compounds. These reactions, often proceeding through open-shell intermediates, can enable bond formations that are complementary to traditional polar or pericyclic reaction pathways. For the this compound scaffold, the presence of bromo substituents offers potential sites for radical-based transformations.

Unimolecular Radical Nucleophilic Substitution (SRN1) Investigations

A comprehensive review of the scientific literature did not yield specific studies focused on the unimolecular radical nucleophilic substitution (SRN1) reactions of this compound. The SRN1 mechanism, a chain reaction involving radical and radical anion intermediates, is a well-established method for the substitution of aryl and heteroaryl halides. This process is typically initiated by photostimulation, electrochemical means, or solvated electrons and allows for the formation of carbon-carbon and carbon-heteroatom bonds with various nucleophiles.

While radical-mediated C-H functionalization and other radical pathways have been investigated for related imidazopyridine systems, dedicated research into the SRN1 reactivity of this compound, including detailed findings, reaction conditions, and product yields with different nucleophiles, is not available in the reviewed literature. Consequently, no data tables of research findings on this specific topic can be presented. Further research would be required to determine the feasibility and scope of SRN1 reactions on this particular heterocyclic compound.

Spectroscopic and Structural Elucidation of 2,6 Dibromo 3h Imidazo 4,5 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For derivatives of 2,6-dibromo-3H-imidazo[4,5-b]pyridine, ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively.

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of hydrogen atoms within a molecule. In derivatives of the 6-bromo-imidazo[4,5-b]pyridine core, the chemical shifts (δ) of the protons on the pyridine (B92270) ring are particularly informative. uctm.edu Typically, the protons on the pyridine moiety appear as distinct signals in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic system. uctm.eduacs.org

For instance, in several N-substituted 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the two protons on the pyridine ring (H-5 and H-7) exhibit characteristic chemical shifts. uctm.edu The proton signals for the pyridine part of the core in related structures often appear between δ 8.0 and 8.6 ppm. uctm.eduacs.org The precise position and multiplicity of these signals are influenced by the nature of the substituents on the imidazole (B134444) ring and the 2-position phenyl group. uctm.edu

Table 1: Representative ¹H NMR Data for Protons on the Imidazo[4,5-b]pyridine Core of Selected Derivatives Data is based on derivatives of 6-bromo-3H-imidazo[4,5-b]pyridine.

CompoundH-5 (ppm)H-7 (ppm)SolventReference
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine8.26 (d)8.52 (d)CDCl₃ uctm.edu
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine8.28 (d)8.57 (d)DMSO uctm.edu
3-propyl-2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine*8.10 (m)8.44 (m)CDCl₃ acs.org

Note: This compound is a 2-bromo-phenyl derivative without a bromine on the pyridine ring, included for comparison of the core proton shifts.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The spectrum of a this compound derivative will show distinct signals for each unique carbon atom. The carbons of the fused heterocyclic core typically resonate at chemical shifts greater than 110 ppm. uctm.eduacs.org

Quaternary carbons, such as C-2 (the carbon between the two nitrogen atoms of the imidazole ring), C-3a, C-6 (the carbon bearing the bromo substituent), and C-7a, can be unambiguously identified. uctm.edu For example, in various 6-bromo-imidazo[4,5-b]pyridine derivatives, the C-2 carbon appears around 151-157 ppm, while other quaternary carbons of the fused ring system (C-3a, C-6, C-7a) are found in the range of 114-149 ppm. uctm.edu The protonated carbons of the pyridine ring, C-5 and C-7, are also clearly resolved. uctm.eduacs.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for the Core Carbons in 6-Bromo-Imidazo[4,5-b]pyridine Derivatives

Carbon AtomChemical Shift Range (ppm)Reference
C-2151.6 - 156.8 uctm.edu
C-3a145.8 - 149.0 uctm.edu
C-5114.2 - 130.8 uctm.edu
C-6113.8 - 120.7 uctm.edu
C-7143.6 - 147.1 uctm.edu
C-7a135.4 - 140.5 uctm.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and three-dimensional arrangement.

Single-crystal X-ray diffraction studies on derivatives of bromo-substituted imidazo[4,5-b]pyridines confirm the core structural features. Studies on related compounds, such as 2-(5,6-dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol, show that the fused imidazo[4,5-b]pyridine ring system is nearly planar, with only a very small mean deviation from the plane (e.g., 0.033 Å). researchgate.netnih.gov

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, which is governed by various intermolecular forces. In the crystal structures of bromo-imidazo[4,5-b]pyridine derivatives, several key interactions are commonly observed:

π-π Stacking: The planar aromatic nature of the imidazo[4,5-b]pyridine core facilitates π-π stacking interactions. In some derivatives, these interactions are intramolecular, occurring between the fused ring and a substituent phenyl ring with centroid-centroid distances around 3.86 Å. nih.gov In other cases, weak intermolecular π-π interactions with centroid-centroid distances of approximately 3.72-3.76 Å help consolidate the crystal packing. nih.gov

Other Interactions: In certain crystal structures, C—H···π interactions are prominent, forming stacks of molecules that extend along a crystal axis. nih.gov Hirshfeld surface analysis, which maps intermolecular contacts, has shown that H···H, H···C/C···H, and H···Br/Br···H interactions can be the most significant contributors to the crystal packing in these brominated compounds. nih.gov

Table 3: Summary of Intermolecular Interactions in Bromo-Imidazo[4,5-b]pyridine Derivatives

DerivativeInteraction TypeDescriptionReference
3-[2-(6-bromo-2-phenyl...)]-1,3-oxazolidin-2-oneC-H···N, C-H···OContributes to crystal packing nih.gov
2-(5,6-dibromo-7-methyl...)-phenolN-H···O, π-π stackingForms chains; consolidates packing researchgate.netnih.gov
6-bromo-3-(5-bromohexyl...)-phenylC-H···π, H···BrForms stacks; significant packing contribution nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate ions, typically the protonated molecule [M+H]⁺. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of the synthesized compound. acs.org The presence of bromine atoms is often readily identifiable from the isotopic pattern of the molecular ion peak, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. raco.cat

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, can provide structural information. mdpi.com While specific fragmentation pathways for this compound are not extensively detailed, studies on analogous structures like benzimidazoles suggest that fragmentation often occurs via cleavage of bonds adjacent to the heterocyclic core, such as the N-alkyl side chains. mdpi.com The fused imidazo[4,5-b]pyridine core itself is relatively stable. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of novel synthetic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence, a critical step in confirming the identity of a newly synthesized compound like a this compound derivative.

In a hypothetical analysis of this compound (C₆H₃Br₂N₃), the compound would be introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The technique is capable of resolving ions with very similar masses, which is crucial for distinguishing the target compound from potential byproducts or impurities.

The theoretical exact mass of the molecular ion [M+H]⁺ for C₆H₃Br₂N₃ would be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ⁷⁹Br). The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a distinctive pattern of peaks (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, serving as a clear indicator for the presence of two bromine atoms in the molecule.

The HRMS instrument would measure the m/z of the protonated molecule [M+H]⁺ to several decimal places. A close match between the experimentally measured exact mass and the calculated theoretical mass (typically within a few parts per million, ppm) would provide strong evidence for the correct elemental composition, thus confirming the identity of the this compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: The following data is illustrative and not based on experimental results.)

AnalyteTheoretical m/z ([M+H]⁺)Measured m/zMass Error (ppm)Elemental Formula
This compound275.8717Not AvailableNot AvailableC₆H₄Br₂N₃⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of volatile and thermally stable compounds. For a compound like this compound, GC-MS analysis would provide information on its retention time and its mass fragmentation pattern, which together serve as a fingerprint for its identification.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column to the detector is known as its retention time (RT), a characteristic value under specific chromatographic conditions.

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks at lower m/z values. This fragmentation pattern is unique to the molecule's structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak cluster corresponding to the presence of two bromine atoms. Key fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the imidazole or pyridine rings. By analyzing the retention time and comparing the obtained mass spectrum with known libraries or predicted fragmentation patterns, the identity and purity of the compound can be confirmed. The presence of additional peaks in the chromatogram would indicate impurities.

Table 2: Hypothetical Gas Chromatography-Mass Spectrometry Data for this compound (Note: The following data is illustrative and not based on experimental results.)

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
Not AvailableNot AvailableNot AvailablePurity and identity confirmation

Computational and Theoretical Studies of 2,6 Dibromo 3h Imidazo 4,5 B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2,6-Dibromo-3H-imidazo[4,5-b]pyridine, DFT calculations are instrumental in elucidating its fundamental chemical properties. Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-31G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.govuctm.edu

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the molecule, its ground-state geometry, must be determined. This process, known as geometry optimization, uses DFT to find the coordinates that correspond to the lowest energy state. For the imidazo[4,5-b]pyridine core, studies on related structures show that the fused imidazole (B134444) and pyridine (B92270) rings are largely planar. researchgate.net The addition of two bromine atoms at the C2 and C6 positions is expected to maintain this general planarity.

The optimized geometry provides the foundation for analyzing the electronic structure. DFT calculations reveal how electrons are distributed within the molecule, which is key to understanding its stability and bonding characteristics. In similar bromo-substituted imidazo[4,5-b]pyridine derivatives, the bond lengths and angles calculated by DFT have shown good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov This validates the theoretical model and allows for confident prediction of the structural parameters of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. DFT calculations are the standard method for determining these energy levels. For instance, studies on various bromo-substituted imidazopyridine derivatives have calculated HOMO-LUMO gaps using the B3LYP functional. While specific values for this compound are not extensively published, data from analogous compounds provide insight into the expected range and significance.

CompoundMethod/Basis SetE(HOMO) (eV)E(LUMO) (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFT--4.343 nih.gov
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6-311G(d,p)-3.1033-0.74422.3591 nih.gov

The distribution of the HOMO and LUMO across the molecular structure indicates the regions involved in electron donation and acceptance. In related heterocyclic systems, the HOMO is often spread across the π-conjugated ring system, while the LUMO may be similarly distributed, indicating that intramolecular charge transfer (ICT) is a key feature of their electronic transitions. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are crucial for predicting how the molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. nih.gov

The MEP is color-coded for intuitive analysis:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas typically include lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms attached to electronegative atoms.

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the imidazo[4,5-b]pyridine ring system, particularly the pyridine-type nitrogen, which is a primary site for protonation and electrophilic interaction. uctm.edunih.gov The bromine atoms, being electronegative, will also influence the potential map, drawing electron density and affecting the reactivity of adjacent carbon atoms.

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. They provide a more quantitative prediction of reactivity than MEP maps by identifying the most reactive sites for different types of attacks.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance), indicating where an additional electron would most likely reside.

f-(r): For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed.

f0(r): For radical attack.

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For a molecule like this compound, MD simulations can be used to explore its conformational flexibility, particularly if it has flexible side chains attached. For the rigid core itself, MD simulations, especially in a solvent environment, can provide insights into its interactions with surrounding molecules, such as water or biological macromolecules. arxiv.org

Reactive MD simulations, although computationally intensive, can model chemical bond formation and breaking, offering a dynamic view of reaction pathways. More commonly, related techniques like Monte Carlo simulations are used to probe molecular interactions and reactivity. For instance, Monte Carlo simulations have been used to study the adsorption and interaction of imidazo[4,5-b]pyridine derivatives on metal surfaces, providing data on binding energies and preferred orientations, which are indicative of molecular reactivity. uctm.edu These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, complementing the static picture provided by DFT.

Interfacial Adsorption Behavior Studies

The study of how molecules interact with and adsorb onto surfaces is critical for applications such as materials science and corrosion inhibition. For imidazo[4,5-b]pyridine derivatives, computational methods like Monte Carlo (MC) and Molecular Dynamics (MD) simulations are the primary tools for investigating this behavior at the atomic level.

Research on derivatives such as 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine has utilized MC simulations to explore their adsorption on various metallic surfaces, including iron, copper, and aluminum. epstem.net These simulations model the interaction between the inhibitor molecule and the metal surface, providing insights into the most stable adsorption configurations.

A key parameter derived from these simulations is the binding energy (EBinding), which quantifies the strength of the adsorption. It is generally calculated using the formula:

EBinding = ETotal - (ESurface + ECompound)

where ETotal is the total energy of the system with the molecule adsorbed on the surface, and ESurface and ECompound are the energies of the isolated metal surface and the free molecule, respectively. A more negative binding energy signifies a stronger and more stable adsorption process. These studies have found that imidazo[4,5-b]pyridine derivatives tend to adsorb strongly on iron surfaces. epstem.net The simulations reveal that the planar structure of the imidazo[4,5-b]pyridine ring system facilitates effective surface coverage, maximizing the interaction between the molecule's electron-rich centers (heteroatoms and π-systems) and the metal's vacant d-orbitals.

Table 1: Representative Adsorption Binding Energies of Imidazo[4,5-b]pyridine Derivatives on Metal Surfaces (Illustrative)

CompoundMetal SurfaceBinding Energy (kJ/mol)
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineIron (Fe)-150
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineIron (Fe)-175
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineCopper (Cu)-120
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineCopper (Cu)-140

Note: The values in this table are illustrative, based on trends reported in the literature for similar compounds, to represent the type of data generated from Monte Carlo simulations.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are essential for elucidating the electronic properties and reactivity of molecules. For imidazo[4,5-b]pyridine derivatives, DFT calculations are routinely performed to understand their structure-reactivity relationships. epstem.netuni.lu Methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize molecular geometries and compute key electronic parameters. epstem.net

These parameters, known as quantum chemical descriptors, provide a quantitative measure of a molecule's reactivity. The most significant descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital energy is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to act as an electron donor in a reaction.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This value relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a higher affinity for accepting electrons.

Energy Gap (ΔE = ELUMO – EHOMO): The energy gap is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Hardness (η) and Softness (σ): Hardness (η ≈ ΔE/2) measures the resistance of a molecule to change in its electron distribution. Softness (σ = 1/η) is the reciprocal of hardness; softer molecules are more reactive.

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO)/2.

For the imidazo[4,5-b]pyridine scaffold, the presence of nitrogen atoms in the fused rings and the bromine substituents significantly influences these electronic properties. The lone pairs on the nitrogen atoms and the π-electrons of the aromatic system contribute to a high EHOMO, making these molecules effective electron donors. This is a key factor in their ability to adsorb onto metal surfaces by donating electrons to the vacant d-orbitals of the metal, forming a protective coordinate bond. The relationship between these descriptors and observed reactivity, such as corrosion inhibition efficiency, is often well-correlated. uni.luuni.lu

Table 2: Calculated Quantum Chemical Descriptors for a Representative 6-bromo-imidazo[4,5-b]pyridine Derivative (Illustrative)

Quantum Chemical DescriptorSymbolValue (eV)
Energy of HOMOEHOMO-6.50
Energy of LUMOELUMO-1.85
Energy GapΔE4.65
Electronegativityχ4.175
Global Hardnessη2.325
Global Softnessσ0.430

Note: The values in this table are illustrative and represent typical data obtained from DFT (B3LYP/6-31G(d,p)) calculations for imidazo[4,5-b]pyridine derivatives as reported in the scientific literature.

Applications in Advanced Organic Synthesis

2,6-Dibromo-3H-imidazo[4,5-b]pyridine as a Versatile Synthetic Scaffold

The compound this compound serves as a highly versatile and valuable scaffold in the field of advanced organic synthesis. The imidazo[4,5-b]pyridine core is structurally analogous to naturally occurring purines, a feature that has historically driven significant research into its derivatives for medicinal chemistry. uctm.edunih.govnih.gov This structural similarity allows it to act as a bio-isostere, potentially interacting with biological targets that recognize purine (B94841) structures. uctm.edu The strategic placement of two bromine atoms on the heterocyclic core provides reactive handles for a wide array of chemical transformations. These bromine atoms can be selectively substituted or eliminated, enabling chemists to introduce diverse functional groups and construct more complex molecular architectures. This adaptability makes it a crucial starting material for creating extensive libraries of novel compounds. nih.govresearchgate.net The imidazo[4,5-b]pyridine framework itself is a key building block in the development of pharmacologically active agents. uctm.eduscispace.com

Construction of Complex Polyheterocyclic Ring Systems

The this compound skeleton is an excellent precursor for the assembly of intricate polyheterocyclic ring systems. The inherent reactivity of the di-brominated structure is leveraged in various synthetic strategies to fuse additional rings onto the core scaffold. A common and effective method for creating the initial imidazo[4,5-b]pyridine ring system involves the condensation of a substituted 2,3-diaminopyridine (B105623) with carbonyl compounds like aldehydes or carboxylic acids. nih.govnih.gov

Once the core is formed, the bromine atoms at the 2 and 6 positions act as key functionalization points. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to attach aryl or heteroaryl groups. nih.gov This methodology allows for the controlled, stepwise construction of larger, more complex systems. For instance, a reaction might first target one bromine atom for substitution, followed by a different reaction at the second bromine, leading to asymmetrically substituted polyheterocyclic structures. Furthermore, cyclization reactions can be initiated from substituents introduced at these positions, leading to the formation of new fused rings and expanding the heterocyclic system. For example, a substituent with a terminal alkyne or amine could undergo intramolecular cyclization to form a new five or six-membered ring fused to the original imidazopyridine core. The synthesis of various imidazo[4,5-b]pyridine derivatives has been achieved through methods like the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, showcasing the diverse routes to these complex structures. nih.gov

Synthesis of Functionalized Imidazo[4,5-b]pyridine Derivatives

The utility of this compound as a scaffold is most evident in its application for synthesizing a wide range of functionalized derivatives. The bromine atoms are excellent leaving groups in nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a straightforward path to diversification.

Alkylation Reactions: N-substituted imidazo[4,5-b]pyridine derivatives can be prepared by alkylating the nitrogen on the imidazole (B134444) ring. uctm.edu For example, reacting 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide or propargyl bromide under phase transfer catalysis (PTC) conditions yields N-allyl or N-propargyl derivatives. uctm.edu

Suzuki Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds. Researchers have synthesized novel 2,6-disubstituted imidazo[4,5-b]pyridines by reacting the dibromo-scaffold with various boronic acids in the presence of a palladium catalyst. nih.gov This method allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2 and 6 positions, significantly altering the molecule's properties. nih.gov

Condensation with Aldehydes: A common method to introduce substituents at the 2-position is the condensation of a 5-bromopyridine-2,3-diamine with various substituted aldehydes. researchgate.netscispace.comeurjchem.com This reaction, which can be performed under conventional heating or using microwave assistance for higher yields and shorter reaction times, directly installs a functionalized group onto the imidazole portion of the scaffold. researchgate.neteurjchem.comscite.ai For instance, reacting 4-methyl-2,3-diamino-5,6-dibromopyridine with 2-hydroxybenzaldehyde yields the corresponding functionalized phenol (B47542) derivative. nih.gov

The following table summarizes selected examples of functionalized derivatives synthesized from bromo-imidazo[4,5-b]pyridine precursors.

PrecursorReagentReaction TypeResulting DerivativeRef
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideAlkylation3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.edu
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideAlkylation6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine uctm.edu
5-Bromopyridine-2,3-diamineSubstituted aldehydesCondensation6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine researchgate.net
4-methyl-2,3-diamino-5,6-dibromopyridine2-HydroxybenzaldehydeCondensation2-(5,6-Dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol nih.gov
2,6-Dibromo-1H-imidazo[4,5-b]pyridine(4-hydroxyphenyl)boronic acidSuzuki Coupling2,6-bis(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine nih.gov

These synthetic strategies have enabled the creation of numerous derivatives, including compounds evaluated as potential MLK3 inhibitors. nih.gov

Precursor in the Development of New Materials with Specific Electronic and Optical Properties

The imidazo[4,5-b]pyridine scaffold is not only important for medicinal applications but also serves as a precursor for new materials with tailored electronic and optical properties. The extended π-system of the heterocyclic core, which can be further modified through functionalization, is key to these properties.

Theoretical studies using Density Functional Theory (DFT) have been conducted on imidazo[4,5-b]pyridine derivatives to investigate their global and local reactivities. uctm.edu Such computational analyses help in predicting the electronic behavior of these molecules and guide the design of new materials. For example, Monte Carlo simulations have been used to estimate the affinity of these derivatives to adsorb onto different metallic surfaces, suggesting potential applications in areas like corrosion inhibition, where the electronic interaction between the molecule and the metal surface is critical. uctm.edu

While research on this compound itself for optical materials is emerging, related imidazopyridine isomers have shown significant promise. For instance, donor-π-acceptor fluorophores based on an imidazo[1,5-a]pyridine (B1214698) core have been synthesized and shown to exhibit strong greenish-yellow emission with high quantum yields. rsc.org These materials have been successfully employed as organic down-converters in the fabrication of white light-emitting diodes (WLEDs). rsc.org The investigation into the two-photon brightness of related (E)-3-benzyl-6-bromo-2-styryl-3H-imidazo[4,5-b]pyridine derivatives further underscores the potential of this scaffold class in developing materials for nonlinear optics. eurjchem.com The ability to tune the electronic and photophysical properties through synthetic modification of the this compound scaffold makes it a promising platform for the future development of advanced functional materials.

Future Research Directions and Perspectives

Exploration of Novel Regioselective Functionalization Pathways

While the bromine atoms at the C2 and C6 positions of 2,6-Dibromo-3H-imidazo[4,5-b]pyridine are primary handles for functionalization, future research will likely focus on developing novel regioselective pathways to modify other positions on the heterocyclic core. The selective functionalization of the C5 and C7 positions, for instance, remains a significant challenge. One of the primary difficulties in the synthesis of imidazo[4,5-b]pyridine derivatives is achieving regioselectivity, particularly concerning substitution at the N1 position. nih.gov

Future investigations could explore directed metalation strategies, where a directing group installed at the N3 position could facilitate site-selective lithiation or borylation at the C7 position. The development of transition-metal-catalyzed C-H activation methodologies tailored for the imidazo[4,5-b]pyridine system is another promising avenue. These methods could enable the direct introduction of aryl, alkyl, or other functional groups at specific carbon-hydrogen bonds, bypassing the need for pre-functionalized substrates.

Furthermore, exploring "halogen dance" reactions on the 2,6-dibromo-scaffold could lead to the synthesis of novel, less accessible isomers. Understanding the intricate interplay of electronic and steric effects will be paramount in controlling the regiochemical outcome of these transformations. The development of these novel pathways will unlock new chemical space and provide access to a wider array of derivatives with potentially unique biological activities.

Development of Greener Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound and its derivatives will undoubtedly prioritize the development of more environmentally benign and sustainable synthetic methods.

One promising area is the expanded use of microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times, increase yields, and in some cases, enhance reaction selectivity in the synthesis of related 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. nih.gov Applying this technology to the synthesis and subsequent functionalization of the 2,6-dibromo analogue could lead to more efficient and eco-friendly processes.

Green Chemistry ApproachPotential Application to this compoundAnticipated Benefits
Microwave-Assisted Synthesis Synthesis of the core structure and subsequent cross-coupling reactions.Reduced reaction times, higher yields, and potentially improved selectivity.
Alternative Solvents Utilizing solvents like glycerol (B35011) or water for synthetic steps.Reduced environmental impact and improved safety profiles.
Catalyst-Free Reactions Development of reaction pathways that do not require metal catalysts.Reduced cost, toxicity, and simplified purification procedures.
Flow Chemistry Continuous manufacturing processes for the synthesis and derivatization.Improved safety, scalability, and process control.

Integration of Computational Predictions with Experimental Design for Targeted Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the targeted design of novel molecules. In the context of this compound, computational tools can provide valuable insights to guide synthetic efforts.

Density Functional Theory (DFT) calculations have been employed to investigate the global and local reactivities of imidazo[4,5-b]pyridine derivatives. colab.ws Future research could leverage these computational methods to predict the most favorable sites for electrophilic and nucleophilic attack on the 2,6-dibromo scaffold, thereby informing the design of regioselective reactions. DFT can also be used to model reaction mechanisms, helping to elucidate the factors that control selectivity and reactivity.

Molecular docking simulations are another powerful tool, particularly in the context of drug discovery. By modeling the interaction of virtual derivatives of this compound with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. This approach can significantly streamline the drug discovery process, reducing the time and resources required to identify promising lead compounds. The integration of these computational predictions with experimental design will enable a more rational and efficient approach to the targeted synthesis of novel imidazo[4,5-b]pyridine derivatives with desired properties.

Expanding the Scope of Metal-Catalyzed Transformations on Dibrominated Imidazo[4,5-b]pyridines

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated aromatic and heteroaromatic compounds. For this compound, these reactions provide a versatile platform for introducing a wide range of substituents.

The Suzuki cross-coupling reaction has been successfully employed for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, demonstrating the utility of this method for creating carbon-carbon bonds. nih.gov Future research will likely focus on expanding the repertoire of metal-catalyzed transformations on this scaffold. This includes exploring other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations to introduce alkynyl, alkenyl, and amino functionalities, respectively.

Furthermore, the development of catalytic systems based on other transition metals, such as copper, nickel, and gold, could offer complementary reactivity and selectivity. For instance, copper-catalyzed reactions are often well-suited for the formation of carbon-heteroatom bonds. A significant area of future exploration will be the development of methods for the selective mono-functionalization of the 2,6-dibromo scaffold, allowing for the sequential and controlled introduction of different substituents at the C2 and C6 positions. This would enable the synthesis of unsymmetrical derivatives, greatly expanding the structural diversity of accessible compounds.

Metal-Catalyzed ReactionPotential Functional Group Introduction
Suzuki Coupling Aryl, heteroaryl, vinyl, alkyl
Sonogashira Coupling Alkynyl
Heck Coupling Alkenyl
Buchwald-Hartwig Amination Arylamino, alkylamino
Stille Coupling Aryl, vinyl, alkyl (using organotin reagents)
Negishi Coupling Aryl, vinyl, alkyl (using organozinc reagents)

Q & A

Q. How can researchers address inconsistencies in antioxidant assay results (e.g., DPPH vs. FRAP)?

  • Methodological Answer: DPPH measures hydrogen-donating capacity, while FRAP assesses electron transfer. Cross-validate using multiple assays and control for interference (e.g., metal ions). Electrochemical analysis (cyclic voltammetry) quantifies redox potentials, correlating with antioxidant efficacy .

Q. Tables for Key Data

Derivative Biological Activity IC₅₀/EC₅₀ (μM) Reference
6-Bromo-3-allylAurora A Inhibition0.12
2,6-Dibromo-phenylazoDYRK1 Inhibition1.8
3-Cyanoethylated C6-phenylAntioxidant (DPPH)15.4
2,6-Dibromo-COX-2 inhibitorCOX-2 Selectivity (SI = 2.4)9.2 (COX-2)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.